Narirutin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Treatment

Field: Oncology

Application Summary: Narirutin has shown potential as an anticancer drug, with its mechanism of action being documented in treatment plans for various cancer forms.

Diabetes Treatment

Field: Endocrinology

Application Summary: Narirutin has shown potential in the treatment of diabetes.

Anti-inflammatory Treatment

Field: Immunology

Application Summary: Narirutin has anti-inflammatory properties.

Antioxidant Treatment

Field: Biochemistry

Anti-allergic Treatment

Field: Allergology

Application Summary: Narirutin has anti-allergic properties.

Cardioprotective Treatment

Field: Cardiology

Application Summary: Naringenin, a natural flavonoid extracted from citrus fruits like Narirutin, has been studied for its cardioprotective effects and mechanisms in myocardial ischemia.

Neuroprotective Treatment

Field: Neurology

Application Summary: Narirutin has shown potential in neuroprotection.

Hepatoprotective Treatment

Field: Hepatology

Application Summary: Narirutin has shown potential in the treatment of liver diseases.

Antimicrobial Treatment

Field: Microbiology

Application Summary: Narirutin has shown potential in the treatment of microbial infections.

Antiviral Treatment

Field: Virology

Application Summary: Narirutin has shown potential in the treatment of viral infections.

Anti-aging Treatment

Field: Dermatology

Application Summary: Narirutin has shown potential in the treatment of aging.

Antidepressant Treatment

Field: Psychiatry

Application Summary: Narirutin has shown potential in the treatment of depression.

Gliomas Treatment

Prostate Cancer Treatment

Field: Urology

Application Summary: Narirutin has shown potential in the treatment of prostate cancer.

Pancreatic Cancer Treatment

Field: Gastroenterology

Application Summary: Narirutin has shown potential in the treatment of pancreatic cancer.

Ovarian Cancer Treatment

Field: Gynecology

Application Summary: Narirutin has shown potential in the treatment of ovarian cancer.

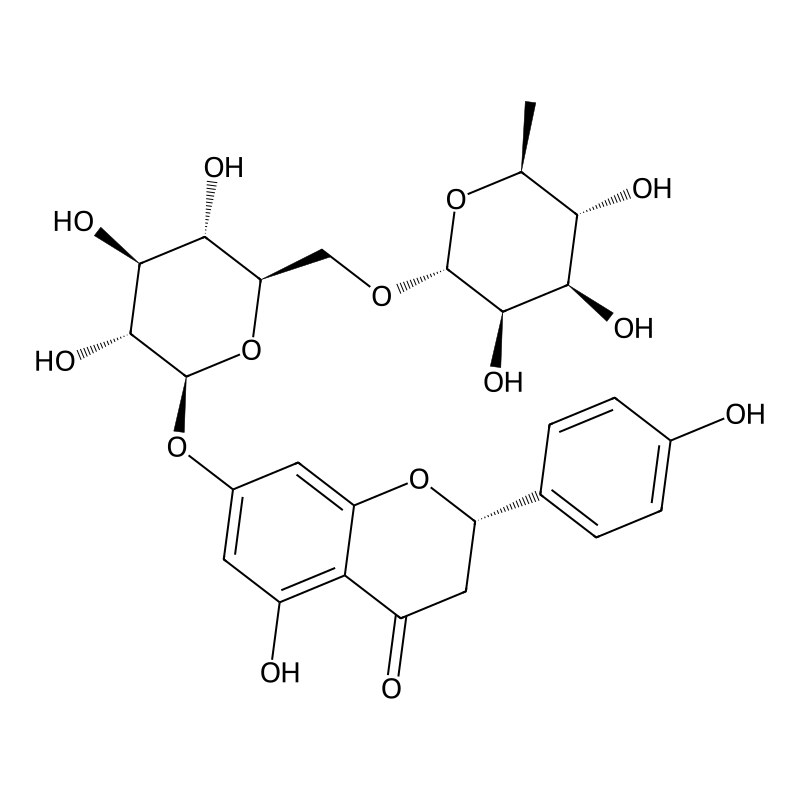

Narirutin is a flavanone-7-O-glycoside, characterized by its structure that consists of the flavanone naringenin bonded to the disaccharide rutinose. This compound is predominantly found in citrus fruits, particularly in orange juice and grapefruit. Its chemical formula is , and it has gained attention due to its potential health benefits and biological activities .

Research suggests Narirutin's potential health benefits may be due to its interaction with various biological pathways:

- Anti-inflammatory activity: Narirutin may reduce inflammation by inhibiting the production of inflammatory mediators like cytokines [].

- Antidepressant activity: Studies suggest Narirutin may improve mood and behavior in animal models of depression, possibly by affecting neurotransmitter levels [].

- Anti-cancer activity: Narirutin has been shown to inhibit the growth of prostate cancer cells in vitro, potentially by targeting specific enzymes [].

These mechanisms require further investigation to fully understand their implications for human health.

- Limited information is available on the specific toxicity of Narirutin. However, as a natural compound found in citrus fruits, it is generally considered safe for consumption in moderate amounts through dietary sources [].

- More research is needed to determine the safety profile of concentrated or isolated Narirutin supplements.

- Hydrolysis: Narirutin can be hydrolyzed to yield naringenin and rutinose. This reaction is facilitated by enzymes such as glycosidases.

- Oxidation: The flavanone structure allows for oxidation reactions, which can lead to the formation of different flavonoid derivatives.

- Methylation: Narirutin can also be methylated at various positions, leading to the formation of O-methylated derivatives .

Narirutin exhibits a range of biological activities, making it a compound of interest in pharmacology:

- Anti-inflammatory Properties: It has been shown to attenuate inflammatory responses by inhibiting pathways such as NF-κB and MAPKs activation .

- Antioxidant Activity: Narirutin demonstrates significant antioxidant properties, contributing to its protective effects against oxidative stress .

- Anticancer Potential: Research indicates that narirutin may modify molecular targets linked to cancer development, including drug transporters and transcription factors .

Narirutin can be synthesized through several methods:

- Enzymatic Hydrolysis: This method involves the enzymatic conversion of naringin, a more complex glycoside found in citrus fruits, into narirutin.

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions that involve the coupling of naringenin with rutinose or similar sugar moieties.

- Extraction from Natural Sources: Narirutin can also be isolated from citrus peels or juices using solvent extraction techniques .

Narirutin has several applications across different fields:

- Nutraceuticals: Due to its health benefits, narirutin is often included in dietary supplements aimed at reducing inflammation and oxidative stress.

- Pharmaceuticals: Its potential anticancer properties make it a candidate for further research in cancer therapeutics.

- Cosmetics: The antioxidant properties of narirutin are utilized in cosmetic formulations aimed at skin protection and anti-aging .

Studies have shown that narirutin interacts with various biological targets:

- Drug Transporters: It has been observed to influence the activity of certain drug transporters, which may affect drug bioavailability and efficacy.

- Cell Cycle Regulators: Narirutin may modulate cell cycle mediators, impacting cellular proliferation and apoptosis in cancer cells .

- Inflammatory Pathways: Its role in inhibiting inflammatory pathways highlights its potential use in managing chronic inflammatory conditions .

Several compounds share structural similarities with narirutin, including:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Naringenin | Flavanone | Aglycone form; lacks glycosidic bond with sugar. |

| Rutin | Flavonol glycoside | Contains quercetin as aglycone; more complex structure. |

| Hesperidin | Flavanone glycoside | Contains a different sugar moiety; found in citrus fruits. |

| Quercetin | Flavonoid | Known for strong antioxidant properties; does not contain a sugar moiety. |

Narirutin's uniqueness lies in its specific glycosidic bond with rutinose, which distinguishes it from other flavonoids and contributes to its distinct biological activities .

Conventional solvent-based extraction methods remain the foundation of narirutin isolation from citrus sources, offering established protocols with predictable outcomes. These methodologies utilize various organic solvents and extraction approaches to achieve efficient compound recovery.

Soxhlet Extraction

Soxhlet extraction represents a classical approach for narirutin isolation, employing continuous solvent reflux to achieve complete extraction [1]. The method utilizes ethanol concentrations ranging from 70-96% at temperatures of 78-80°C for extended periods of 4-24 hours [2]. Research demonstrates that Soxhlet extraction can achieve narirutin yields of 5-15 mg/g dry weight, with extraction efficiency being highly dependent on solvent polarity and extraction duration [3].

The continuous nature of Soxhlet extraction ensures thorough compound recovery, making it particularly suitable for complete extraction of narirutin from dried citrus materials. However, the method requires substantial solvent volumes and extended extraction times, limiting its industrial applicability due to high operational costs and environmental concerns [1].

Heat Reflux Extraction

Heat reflux extraction operates at moderate temperatures (100 ± 2°C) using ethanol concentrations of 50-70% for approximately 60 minutes [3]. This method demonstrates superior efficiency compared to Soxhlet extraction, achieving narirutin yields of 10-25 mg/g dry weight from citrus materials. The technique involves refluxing plant material with solvent in a round-bottom flask, followed by cooling and centrifugation at 1789× g for 10 minutes [3].

Optimization studies indicate that 70% ethanol provides optimal extraction efficiency for narirutin, with the addition of magnesium aluminometasilicate as an excipient enhancing yield by improving solubility characteristics [3]. The method offers a balance between extraction efficiency and processing time, making it suitable for medium-scale production.

Ultrasound-Assisted Extraction

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, significantly reducing extraction time to 20-30 minutes [4]. Operating at temperatures of 40-60°C with ethanol/water mixtures (50-70%), this method achieves narirutin yields of 8-20 mg/g dry weight [2] [4].

The technique demonstrates particular effectiveness when combined with response surface methodology for optimization. Research shows that optimal conditions include 40°C temperature, 150W sonication power, and 4:1 ethanol:water ratio [4]. The method offers significant advantages in terms of energy efficiency and reduced processing time compared to conventional methods.

Microwave-Assisted Extraction

Microwave-assisted extraction employs electromagnetic radiation to rapidly heat solvents and plant materials, achieving extraction times of 5-40 minutes [2] [5]. Operating at temperatures of 50-75°C with ethanol/water systems, this method demonstrates the highest extraction efficiency among conventional techniques, yielding 12-30 mg/g narirutin [2].

Optimization parameters include microwave power density of 1.4 kW/L, solid/solvent ratio of 20.00 g/L, and extraction time of 218.18 seconds [2]. The method shows superior performance compared to Soxhlet extraction, with energy consumption 79 times lower while maintaining comparable yields [2].

| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Yield Range (mg/g) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Soxhlet Extraction | Ethanol 70-96% | 78-80 | 4-24 hours | 5-15 | High extraction efficiency, Complete extraction | Long extraction time, High solvent consumption |

| Heat Reflux Extraction | Ethanol 50-70% | 100 ± 2 | 60 minutes | 10-25 | Moderate temperature, Good yield | High temperature may degrade compounds |

| Maceration | Methanol/Water | Room temperature | 24-48 hours | 3-8 | Simple operation, Low cost | Very long extraction time |

| Ultrasound-Assisted Extraction | Ethanol/Water (50-70%) | 40-60 | 20-30 minutes | 8-20 | Short time, Energy efficient | Equipment dependency |

| Microwave-Assisted Extraction | Ethanol/Water (50-70%) | 50-75 | 5-40 minutes | 12-30 | Very fast, High efficiency | Equipment cost, Possible degradation |

Advanced Separation Technologies

Advanced separation technologies represent innovative approaches to narirutin extraction, incorporating modern engineering principles to enhance efficiency while reducing environmental impact. These methods address limitations of conventional techniques through improved selectivity and reduced processing times.

Subcritical Water Extraction Optimization

Subcritical water extraction utilizes liquid water at temperatures between 100-374°C and pressures of 5-10 MPa, offering an environmentally friendly alternative to organic solvent-based methods [6] [7]. The technology exploits the unique properties of water under subcritical conditions, where the dielectric constant decreases from 80 at 25°C to 27 at 250°C, enabling the extraction of low-polarity compounds [6].

Operating Parameter Optimization

Research demonstrates that narirutin extraction efficiency is highly dependent on temperature, with optimal yields achieved at 190°C for 5 minutes using a flow rate of 2.25 mL/min [6] [7]. The concentration of narirutin peaks at 8.76 ± 0.83 mg/g peel (dry basis) under these conditions, representing a 33.6% increase compared to conventional extraction methods [6].

Temperature effects show a complex relationship with extraction efficiency. At extraction times of 3-5 minutes, narirutin concentrations increase proportionally with temperature increases from 110°C to 190°C [6]. However, at longer extraction times (10-15 minutes), optimal yields are achieved at 150°C, with degradation occurring at higher temperatures due to thermal instability of glycoside compounds [6].

Flow rate optimization reveals that extraction yields increase significantly with flow rates from 0.75 to 2.25 mL/min, with narirutin being particularly responsive to flow rate changes due to its higher water solubility compared to other citrus flavonoids [7]. The enhanced mass transfer at higher flow rates increases the concentration gradient between the extraction solvent and sample matrix [7].

Process Efficiency and Environmental Benefits

Subcritical water extraction offers substantial environmental advantages by eliminating organic solvent requirements while maintaining high extraction efficiency [6]. The process demonstrates superior performance compared to conventional methods, with narirutin concentrations being 2.8-fold higher than hot water extraction and 1.3-fold higher than methanol extraction [6].

The semi-continuous nature of the process allows for efficient extraction of multiple compounds simultaneously, with narirutin extraction yields reaching 94.3% under optimized conditions of 158.5°C and 2.25 mL/min flow rate [7]. The technology shows particular promise for industrial applications due to its rapid processing times and minimal environmental impact.

| Parameter | Optimal Range | Effect on Narirutin Yield | Optimal Value for Narirutin |

|---|---|---|---|

| Temperature | 150-190°C | Increases up to 190°C then decreases | 190°C |

| Pressure | 5-10 MPa | Minimal effect above 5 MPa | 5 MPa |

| Flow Rate | 1.5-2.5 mL/min | Positive correlation up to 2.25 mL/min | 2.25 mL/min |

| Extraction Time | 5-15 minutes | Increases then plateaus after 10 min | 5 minutes |

| Particle Size | 0.5-2.0 mm | Smaller size increases yield | 1.0 mm |

| Sample to Solvent Ratio | 1:10 to 1:20 | Higher ratios increase yield | 1:15 |

Pulsed Electric Field-Assisted Isolation

Pulsed electric field technology applies short electrical pulses with high voltage to plant materials, inducing electroporation in cell membranes and enhancing compound release [8] [9]. This non-thermal technology offers significant advantages for narirutin extraction by preserving compound integrity while improving extraction efficiency.

Mechanism and Operating Parameters

The technology operates through electrostatic charge induction when plant cells are exposed to electrical fields, creating reversible or irreversible electroporation in cell membrane weak points [8]. Research demonstrates that electric field intensities of 3-6 kV/cm with 30-80 pulses provide optimal extraction conditions for narirutin [9] [8].

Optimization studies reveal that electric field intensity of 3 kV/cm combined with 60 pulses for 120 seconds achieves maximum narirutin extraction efficiency [6]. The treatment significantly enhances extraction yields, with increases of 33.6% compared to conventional methods when combined with subcritical water extraction [6].

Process Integration and Enhancement

Pulsed electric field treatment demonstrates synergistic effects when combined with other extraction methods. Integration with subcritical water extraction shows that PEF pretreatment for 120 seconds followed by SWE at 190°C for 5 minutes yields 8.76 ± 0.83 mg/g narirutin [6]. The combination provides 22.1% and 33.6% increases in hesperidin and narirutin extraction, respectively [6].

The technology shows particular effectiveness in reducing extraction time while maintaining high yields. Research indicates that PEF-assisted extraction can achieve comparable yields to conventional methods in 1-5 minutes compared to hours required by traditional approaches [8] [9].

Industrial Applications and Scalability

Pulsed electric field technology offers excellent potential for industrial-scale narirutin production due to its continuous operation capability and energy efficiency [8]. The technology can be integrated into existing extraction lines with minimal modifications, providing enhanced extraction efficiency without substantial capital investment.

The method demonstrates particular advantages for processing fresh citrus materials, where cell membrane disruption significantly improves compound accessibility [9]. Energy consumption analysis shows that PEF-assisted extraction requires substantially less energy compared to conventional thermal methods [8].

| Parameter | Optimal Range | Effect on Extraction | Optimal Value |

|---|---|---|---|

| Electric Field Intensity | 3-6 kV/cm | Increases cell permeabilization | 3 kV/cm |

| Number of Pulses | 30-80 pulses | Enhances membrane disruption | 60 pulses |

| Treatment Time | 60-120 seconds | Longer treatment improves yield | 120 seconds |

| Temperature | 45-55°C | Moderate temperature optimal | 50°C |

| Liquid-Solid Ratio | 10:1 to 20:1 | Higher ratios improve extraction | 15:1 |

| Technology | Operating Conditions | Extraction Time | Narirutin Yield (mg/g) | Co-solvent/Modifier | Environmental Impact |

|---|---|---|---|---|---|

| Subcritical Water Extraction | Temperature: 130-190°C, Pressure: 5-10 MPa | 5-15 minutes | 8.76 ± 0.83 | Water only | Low (water-based) |

| Pulsed Electric Field-Assisted Extraction | Electric field: 3-6 kV/cm, Pulses: 30-80 | 1-5 minutes | 15-25 | Ethanol/Water | Low (reduced solvent) |

| Supercritical CO2 Extraction | Pressure: 100-130 bar, Temperature: 40-60°C | 2-4 hours | 3-8 | Ethanol 10-15% | Very low (CO2) |

| Deep Eutectic Solvent Extraction | Temperature: 50-80°C, Water content: 20-40% | 20-30 minutes | 8.39 ± 0.61 | Betaine/Ethanediol | Low (biodegradable) |

Purification Strategies for Industrial-Scale Production

Industrial-scale purification of narirutin requires efficient, cost-effective methods that can handle large volumes while maintaining high purity standards. These strategies encompass various separation techniques optimized for commercial production requirements.

Macroporous Resin Adsorption

Macroporous resin adsorption represents the most industrially feasible purification method for narirutin, offering high throughput, excellent recovery rates, and reusability [10] [11] [12]. The technology utilizes non-ionic polar resins such as Amberlite XAD-7 and SP825 for selective compound recovery from aqueous extracts.

Research demonstrates that Amberlite XAD-7 resin effectively recovers narirutin from water extracts of citrus peels with recovery rates of 88-93% [10] [11]. The adsorption process operates at pH 4-7 with flow rates of 1-5 mL/min, achieving purities of 85-95% [11]. The SP825 resin shows particular effectiveness for narirutin purification, with recovery rates of 88 ± 3% under optimized conditions [13].

The purification process involves loading the crude extract onto the resin column, washing with water to remove impurities, and eluting with ethanol solutions of increasing concentration. The methodology offers advantages of simplicity, cost-effectiveness, and scalability, making it ideal for industrial applications [11].

Column Chromatography

Column chromatography provides high-resolution separation of narirutin from complex mixtures using silica gel or C18 stationary phases [14] [15]. The method employs gradient elution with mobile phases consisting of acetonitrile and water, achieving purities of 90-98% with recovery rates of 85-90% [14].

The technique utilizes polar and hydrophobic fillers sequentially to achieve optimal separation. Research shows that passing extracts through polar-filled columns followed by hydrophobic-filled columns provides effective purification, with the ethyl acetate fraction being preferred for narirutin isolation due to polarity compatibility [16].

High-performance liquid chromatography systems equipped with photodiode array detectors enable precise separation and quantification. The method uses ACE C18 columns (250 mm × 4.6 mm) with gradient elution at 1 mL/min flow rate, achieving baseline separation of narirutin from related compounds [3].

Preparative High-Performance Liquid Chromatography

Preparative HPLC offers the highest purity levels for narirutin isolation, achieving 98-99% purity through precise chromatographic separation [15] [17]. The method utilizes chiral columns or C18 stationary phases with semi-preparative dimensions (250 mm × 10 mm) for enhanced loading capacity.

The process involves dissolving crude extracts in methanol at concentrations of 0.4-10 mg/mL, followed by injection volumes of 150 μL for separation [15]. Mobile phases consisting of n-hexane and isopropanol in various ratios provide optimal separation of narirutin epimers, with automatic fraction collection enabling efficient compound recovery [15].

Despite achieving the highest purity levels, preparative HPLC shows limitations in industrial applications due to low throughput, high operational costs, and recovery rates of 80-85% [15]. The method is primarily suited for analytical-scale purification or high-value applications requiring maximum purity.

Crystallization

Crystallization offers a cost-effective approach for narirutin purification at industrial scale, utilizing controlled precipitation to achieve purities of 80-90% [18]. The method involves pH adjustment to 4 followed by cooling to 15°C for 24 hours to induce crystal formation.

The process begins with dissolving dried extracts in hot water (75°C) for 10 minutes, followed by addition of 20% ethanol solution [18]. pH adjustment and controlled cooling promote selective crystallization of narirutin, with recovery rates of 75-80%. The method offers advantages of simplicity, low cost, and scalability for industrial production.

Liquid-Liquid Extraction

Liquid-liquid extraction provides a straightforward approach for narirutin purification using immiscible solvent systems [16]. The method typically employs ethyl acetate and water phases, utilizing selective partitioning based on compound polarity.

The process involves sequential extractions with different solvent systems, including n-hexane for defatting followed by ethyl acetate for narirutin recovery [16]. The technique achieves purities of 70-85% with recovery rates of 70-80%, making it suitable for initial purification steps in industrial processes.

Multiple extraction cycles enhance purification efficiency, with the ethyl acetate fraction being preferred for narirutin isolation due to favorable polarity characteristics [16]. The method offers advantages of simplicity, low cost, and ease of scale-up for industrial applications.

| Purification Method | Resin/Stationary Phase | Operating Parameters | Purity Achieved (%) | Recovery Rate (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| Macroporous Resin Adsorption | Amberlite XAD-7, SP825 | pH 4-7, Flow rate 1-5 mL/min | 85-95 | 88-93 | High |

| Column Chromatography | Silica gel, C18 | Mobile phase gradient | 90-98 | 85-90 | Medium |

| Preparative HPLC | Chiral columns, C18 | Flow rate 3-5 mL/min | 98-99 | 80-85 | Low |

| Crystallization | Solvent precipitation | pH adjustment to 4 | 80-90 | 75-80 | High |

| Liquid-Liquid Extraction | Ethyl acetate/Water | Multiple extractions | 70-85 | 70-80 | High |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

NNE1

Dates

2: Chakraborty S, Basu S. Multi-functional activities of citrus flavonoid narirutin in Alzheimer's disease therapeutics: An integrated screening approach and in vitro validation. Int J Biol Macromol. 2017 Oct;103:733-743. doi: 10.1016/j.ijbiomac.2017.05.110. Epub 2017 May 19. PubMed PMID: 28528948.

3: Liu LN, Wang Y, Jin HY, Ma SC, Liu JP. Application of immunoaffinity purification technology as the pretreatment technology for traditional Chinese medicine: Its application to analysis of hesperidin and narirutin in traditional Chinese medicine preparations containing Citri reticulatae Pericarpium. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 15;1021:122-128. doi: 10.1016/j.jchromb.2015.10.005. Epub 2015 Oct 22. PubMed PMID: 26526495.

4: Park HY, Ha SK, Eom H, Choi I. Narirutin fraction from citrus peels attenuates alcoholic liver disease in mice. Food Chem Toxicol. 2013 May;55:637-44. doi: 10.1016/j.fct.2013.01.060. Epub 2013 Feb 13. PubMed PMID: 23416143.

5: Ha SK, Park HY, Eom H, Kim Y, Choi I. Narirutin fraction from citrus peels attenuates LPS-stimulated inflammatory response through inhibition of NF-κB and MAPKs activation. Food Chem Toxicol. 2012 Oct;50(10):3498-504. doi: 10.1016/j.fct.2012.07.007. Epub 2012 Jul 17. PubMed PMID: 22813871.

6: Lee S, Khoo CS, Pearson JL, Hennell JR, Bensoussan A. Liquid chromatographic determination of narirutin and hesperidin in Zhi Ke (Citrus aurantium L.) in the form of the raw herb and of the dried aqueous extract. J AOAC Int. 2009 May-Jun;92(3):789-96. PubMed PMID: 19610369.

7: Funaguchi N, Ohno Y, La BL, Asai T, Yuhgetsu H, Sawada M, Takemura G, Minatoguchi S, Fujiwara T, Fujiwara H. Narirutin inhibits airway inflammation in an allergic mouse model. Clin Exp Pharmacol Physiol. 2007 Aug;34(8):766-70. PubMed PMID: 17600554.

8: Zhang J, Brodbelt JS. Screening flavonoid metabolites of naringin and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS. Analyst. 2004 Dec;129(12):1227-33. Epub 2004 Oct 26. PubMed PMID: 15565223.

9: Manach C, Morand C, Gil-Izquierdo A, Bouteloup-Demange C, Rémésy C. Bioavailability in humans of the flavanones hesperidin and narirutin after the ingestion of two doses of orange juice. Eur J Clin Nutr. 2003 Feb;57(2):235-42. PubMed PMID: 12571654.

10: Puig DG, Pérez ML, Fuster MD, Ortuño A, Sabater F, Porras I, Lidón AG, Del Río JA. Effect of ethylene on naringin, narirutin and nootkatone accumulation in grapefruit. Planta Med. 1995 Jun;61(3):283-5. PubMed PMID: 17238080.